7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as Linagliptin Impurity, is a significant compound related to the pharmaceutical agent linagliptin, which is used primarily for the treatment of type 2 diabetes. Linagliptin acts as a dipeptidyl peptidase-4 inhibitor, promoting increased insulin secretion and decreased glucagon levels in the bloodstream. The identification and characterization of impurities like this compound are crucial for ensuring the quality and safety of pharmaceutical products.
This compound belongs to the class of purine derivatives and is categorized as an impurity in the synthesis of linagliptin. Its structural complexity stems from the incorporation of multiple functional groups, including ethoxy and quinazoline moieties.
The synthesis of Linagliptin Impurity involves several key steps:
The synthesis process may also utilize various solvents such as N-Methyl pyrrolidone or dimethylformamide to enhance solubility and reaction efficiency. Additionally, catalysts may be employed to improve yield and purity .
The molecular structure of Linagliptin Impurity features a purine base with several substituents:
The molecular formula is , with a molecular weight of approximately 358.41 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed for structural elucidation .
Linagliptin Impurity can undergo various chemical reactions, including:
The identification of specific reactions that lead to impurity formation is essential for developing strategies to minimize their presence in pharmaceutical formulations.
Relevant data on its physical properties can be gathered from spectral analyses conducted during its characterization .
Linagliptin Impurity serves several important roles in scientific research:
CAS No.: 1260141-27-2
CAS No.:
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2